2-(2-Aminoethoxy)-3,5-dichloropyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8Cl2N2O |
|---|---|
Molecular Weight |
207.05 g/mol |
IUPAC Name |
2-(3,5-dichloropyridin-2-yl)oxyethanamine |
InChI |
InChI=1S/C7H8Cl2N2O/c8-5-3-6(9)7(11-4-5)12-2-1-10/h3-4H,1-2,10H2 |
InChI Key |
ZYYJUJGQHIDEOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OCCN)Cl |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies for 2 2 Aminoethoxy 3,5 Dichloropyridine
Reactivity Profiles of the Pyridine (B92270) Ring System
The pyridine ring in 2-(2-Aminoethoxy)-3,5-dichloropyridine is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electronic property, coupled with the presence of two electron-withdrawing chlorine atoms, significantly influences its reactivity. The ring is generally deactivated towards electrophilic aromatic substitution. Conversely, it is activated for nucleophilic aromatic substitution (SNAr) reactions, a key strategy for its functionalization. nih.govlibretexts.org The positions ortho and para to the nitrogen atom are particularly susceptible to nucleophilic attack. The presence of activating groups, such as nitro groups, can further enhance the rate of these substitution reactions. libretexts.orglibretexts.org
Functionalization Reactions at the Aminoethoxy Side Chain
The primary amine of the aminoethoxy side chain provides a readily accessible site for a variety of chemical modifications. Standard amine chemistry can be employed to introduce diverse functional groups. For instance, acylation reactions with acid chlorides or anhydrides can be used to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. The nucleophilic nature of the amine also allows for alkylation reactions and reductive amination with aldehydes or ketones to produce secondary or tertiary amines. These transformations are fundamental in building molecular complexity and modulating the physicochemical properties of the parent compound.
Leveraging the Chlorine Atoms for Diverse Chemical Modifications
The two chlorine atoms on the pyridine ring are pivotal for a wide array of derivatization strategies, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the 3,5-dichloropyridine (B137275) ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.govyoutube.com This two-step process involves the initial attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group (chloride). libretexts.orglibretexts.org A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chlorine atoms. The reaction is typically facilitated by the presence of electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate. libretexts.orglibretexts.org
Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | Primary or Secondary Amine | Aminopyridine Derivative |
| Alkoxide | Sodium Methoxide | Alkoxypyridine Derivative |
Metal-Catalyzed Coupling Reactions for Aryl/Heteroaryl Bond Formation
The chlorine atoms on the pyridine ring serve as excellent handles for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex biaryl and heteroaryl structures.
Commonly Employed Cross-Coupling Reactions:
Suzuki Coupling: This palladium-catalyzed reaction couples the dichloropyridine with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond by coupling the dichloropyridine with an amine.
Sonogashira Coupling: This reaction, typically catalyzed by palladium and copper, couples the dichloropyridine with a terminal alkyne to create a C-C bond. nih.gov
Stille Coupling: This palladium-catalyzed reaction involves the coupling of the dichloropyridine with an organotin compound.
Negishi Coupling: This reaction utilizes a palladium or nickel catalyst to couple the dichloropyridine with an organozinc reagent. nih.gov
Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Catalyst | Coupling Partner | Bond Formed |
|---|---|---|---|
| Suzuki | Palladium | Organoboron | C-C |
| Buchwald-Hartwig | Palladium | Amine | C-N |
| Sonogashira | Palladium/Copper | Alkyne | C-C |
| Stille | Palladium | Organotin | C-C |
Synthesis of Complex Heterocyclic Systems Utilizing the Compound as a Building Block
The multiple reactive sites on this compound make it an ideal precursor for the synthesis of more complex heterocyclic frameworks. The strategic and sequential modification of its functional groups can lead to the construction of polycyclic and fused ring systems.
Incorporation into Polycyclic Nitrogen Heterocycles
The inherent reactivity of this compound allows for its incorporation into larger, polycyclic nitrogen-containing heterocycles. nih.gov For example, the amino group can participate in condensation reactions with dicarbonyl compounds or their equivalents to form new heterocyclic rings. Furthermore, the chlorine atoms can be utilized in intramolecular cyclization reactions following the introduction of a suitable nucleophilic tether. These strategies open avenues to novel and structurally diverse molecular architectures with potential applications in various fields of chemistry. researchgate.net
Role in Combinatorial Libraries and Diversity-Oriented Synthesis (DOS)
The structural architecture of this compound positions it as a valuable scaffold for the construction of combinatorial libraries and for utilization in Diversity-Oriented Synthesis (DOS). The pyridine core is a well-established "privileged" structure in medicinal chemistry, and its derivatization allows for the exploration of vast chemical space in the search for new bioactive molecules. nih.govnih.gov The distinct reactive sites on this compound offer multiple points for diversification, a key principle in both combinatorial chemistry and DOS.
The primary amino group provides a readily accessible handle for a multitude of chemical transformations. Standard amide bond formation, reductive amination, sulfonylation, and urea or thiourea formation can be employed to introduce a wide array of substituents. These reactions are generally high-yielding and amenable to parallel synthesis formats, which are the cornerstone of combinatorial library generation.
Furthermore, the chlorine atoms at the 3 and 5 positions of the pyridine ring, while less reactive than those at the 2 or 4 positions, can undergo nucleophilic aromatic substitution (SNAr) reactions under specific conditions. This allows for the introduction of a second layer of diversity. The differential reactivity of the amino group and the chloro substituents can be exploited to achieve regioselective derivatization, further expanding the structural diversity of the resulting library.
In the context of Diversity-Oriented Synthesis, the goal is to create a collection of molecules with a high degree of structural and stereochemical complexity, starting from a common core. souralgroup.comcam.ac.uk The this compound scaffold can serve as a starting point for branching reaction pathways, leading to a variety of distinct molecular skeletons. For instance, the aminoethoxy side chain could be modified to participate in intramolecular cyclization reactions, leading to novel heterocyclic systems.
A hypothetical combinatorial library derived from this compound is illustrated in the following data table. This table showcases the potential for generating a diverse set of compounds by reacting the primary amino group with a selection of carboxylic acids and the chloro-positions with various nucleophiles.
| Entry | R1 Group (from Carboxylic Acid) | Nucleophile for SNAr | Resulting Structure |
|---|---|---|---|
| 1 | Benzoyl | Morpholine | N-(2-((3,5-dimorpholinopyridin-2-yl)oxy)ethyl)benzamide |
| 2 | Acetyl | Piperidine | N-(2-((3,5-di(piperidin-1-yl)pyridin-2-yl)oxy)ethyl)acetamide |
| 3 | Cyclohexanecarbonyl | Thiomorpholine | N-(2-((3,5-di(thiomorpholino)pyridin-2-yl)oxy)ethyl)cyclohexanecarboxamide |
| 4 | 4-Methoxybenzoyl | Azepane | N-(2-((3,5-di(azepan-1-yl)pyridin-2-yl)oxy)ethyl)-4-methoxybenzamide |
The synthesis of such libraries, often facilitated by solid-phase or solution-phase parallel synthesis techniques, can rapidly generate thousands of compounds for high-throughput screening. youtube.com The structural information obtained from screening these libraries can then guide the development of structure-activity relationships (SAR) and the optimization of lead compounds. The strategic use of building blocks like this compound is therefore central to the efficiency and success of modern drug discovery campaigns.
Computational and Theoretical Investigations of 2 2 Aminoethoxy 3,5 Dichloropyridine and Its Interactions
Quantum Chemical Studies (Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties and reactivity of 2-(2-Aminoethoxy)-3,5-dichloropyridine. DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G(d,p), allow for the accurate calculation of molecular geometries and electronic descriptors. nih.govnih.gov
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the two chlorine atoms on the pyridine (B92270) ring is expected to lower the LUMO energy, while the electron-donating aminoethoxy group would raise the HOMO energy, potentially resulting in a moderate HOMO-LUMO gap.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. These maps visualize the charge distribution across the molecule, identifying regions prone to electrophilic and nucleophilic attack. researchgate.net For the title compound, the nitrogen atom of the pyridine ring and the oxygen atom of the ethoxy group would likely be regions of negative potential (nucleophilic sites), whereas the hydrogen atoms of the amino group would be areas of positive potential (electrophilic sites).
Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.netresearchgate.net Such calculations help in systematically comparing the reactivity of this compound with other related compounds.
Table 1: Illustrative DFT-Calculated Electronic Properties
This table presents hypothetical data for this compound, as would be generated by a typical DFT study.
| Property | Predicted Value | Significance |
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Electronegativity (χ) | 3.85 eV | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 2.35 eV | Represents resistance to change in electron distribution. |
Molecular Modeling and Docking Studies for Theoretical Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. mdpi.com This method is crucial for evaluating the potential of this compound as a therapeutic agent by modeling its interaction with specific biological targets. Using software like AutoDock, the ligand is placed into the binding site of a protein, and its conformation and position are optimized to find the lowest binding energy. mdpi.com
The binding affinity, expressed in kcal/mol, indicates the strength of the interaction between the ligand and the target. A more negative value suggests a stronger and more stable binding. semanticscholar.org The analysis of the docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which stabilize the ligand-protein complex. nih.gov For this compound, the primary amino group and the ether oxygen are potential hydrogen bond donors and acceptors, respectively, which could facilitate strong interactions within a protein's active site.
The selection of a protein target is based on its relevance to a specific disease pathway. For instance, if investigating anticancer properties, kinases or proteins from the Bcl-2 family might be chosen as targets. nih.gov The stability of the predicted ligand-protein complex can be further assessed using molecular dynamics (MD) simulations, which model the movement of atoms over time and provide insights into the flexibility and stability of the binding. mdpi.com
Table 2: Example Molecular Docking Results against a Hypothetical Kinase Target
This table shows hypothetical docking results for this compound with a protein kinase.
| Parameter | Result | Details |
| Protein Target | Example Kinase (PDB ID: XXXX) | A hypothetical protein target involved in cell signaling. |
| Binding Affinity | -8.5 kcal/mol | Indicates strong theoretical binding to the active site. |
| Interacting Residues | LYS-76, GLU-91, LEU-130 | Specific amino acids in the protein's binding pocket that interact with the ligand. |
| Key Interactions | Hydrogen bond with LYS-76 (amino group), Hydrophobic interaction with LEU-130 (dichloropyridine ring) | The specific types of non-covalent bonds that stabilize the complex. |
Prediction of Reaction Pathways, Transition States, and Energetics
Computational chemistry can predict the most likely pathways for chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the structures of transition states and intermediates, as well as calculate the activation energies required for the reaction to proceed. nih.gov This is particularly useful for understanding synthetic routes or metabolic degradation.
For a halogenated aromatic compound like this, a relevant reaction to study is Nucleophilic Aromatic Substitution (SNAr). researchgate.netresearchgate.net DFT calculations can model the attack of a nucleophile on the pyridine ring, the formation of an intermediate (Meisenheimer complex), and the subsequent departure of a chloride leaving group. The calculations would reveal which of the two chlorine atoms is more susceptible to substitution.
Computational Structure-Activity Relationship (SAR) Modeling and Design Principles
Computational Structure-Activity Relationship (SAR) modeling provides a framework for understanding how a molecule's structure influences its biological activity and for designing more potent analogues.
Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the biological activity of a series of compounds with their physicochemical properties, known as molecular descriptors. mdpi.comresearchgate.net The goal is to develop a mathematical model that can predict the activity of new, unsynthesized molecules. arxiv.org
The process involves several steps:
Data Set Preparation : A collection of molecules with known biological activities is assembled.
Descriptor Calculation : Various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule.
Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to create an equation linking the descriptors to the activity. nih.govchemmethod.com
Model Validation : The model's predictive power is rigorously tested using internal and external validation techniques. mdpi.com
A validated QSAR model for a series of analogues of this compound could predict which structural modifications would enhance a desired biological effect.
The chemical properties and biological activity of this compound are heavily influenced by its substituents: the two chlorine atoms and the aminoethoxy group. Computational methods allow for a systematic analysis of these effects. ajpchem.org
By calculating properties for a series of related molecules where these substituents are varied, one can determine their impact. For example, replacing the chlorine atoms with other halogens (F, Br) or electron-donating groups (-CH₃) would alter the molecule's electronic profile (HOMO-LUMO gap, MEP) and steric properties. mdpi.comresearchgate.net DFT calculations can quantify these changes, revealing how substituents modulate properties like reactivity, lipophilicity, and binding affinity. nih.gov This analysis provides clear design principles; for instance, it might show that increasing the electron-withdrawing strength at the 3- and 5-positions enhances activity, guiding the synthesis of more effective compounds.
pKa Prediction and Acidity/Basicity Profiling of the Compound
The acidity and basicity of a molecule, quantified by its pKa value(s), are critical properties that affect its solubility, absorption, distribution, and target interaction in a biological system. Computational methods can accurately predict the pKa of different functional groups within a molecule. nih.gov
This compound has multiple sites that can be protonated or deprotonated:
Pyridine Nitrogen : This is a basic site. The electron-withdrawing chlorine atoms would be expected to decrease its basicity compared to unsubstituted pyridine.
Primary Amino Group : This is also a basic site. Its pKa will determine its protonation state at physiological pH (around 7.4).
Amino Group N-H : This site is potentially acidic, though it would only be deprotonated under strongly basic conditions.
Computational approaches calculate the Gibbs free energy change associated with the protonation/deprotonation reaction in a solvent (usually water) to predict the pKa. Knowing the pKa values is essential for understanding how the molecule will behave in different environments and how it might interact with biological targets through ionic bonds or hydrogen bonds.
Advanced Characterization Techniques and Structural Elucidation in Research
Advanced Chromatographic and Separation Methodologies for Isolation and Purification
Without specific experimental data for "2-(2-Aminoethoxy)-3,5-dichloropyridine," any attempt to create content for the requested outline would be speculative and would not meet the required standards of scientific accuracy.
Emerging Research Frontiers and Future Perspectives
Exploration of Novel Synthetic Applications for the Dichloropyridine Motif
The 3,5-dichloropyridine (B137275) framework within 2-(2-Aminoethoxy)-3,5-dichloropyridine is a versatile scaffold for constructing complex molecular architectures. The differential reactivity of the chlorine atoms, influenced by the electronic effects of the nitrogen atom and the aminoethoxy group, allows for selective functionalization. Modern synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions, are pivotal in exploiting this potential.
Researchers have demonstrated that dihalogenated N-heteroarenes are practical building blocks, as cross-coupling reactions often occur with predictable selectivity, leaving one halide available for subsequent transformations. nih.gov Palladium-catalyzed reactions such as the Suzuki, Kumada, and Negishi couplings have been successfully employed to introduce aryl, heteroaryl, and alkyl groups onto dichloropyridine rings. nih.gov For instance, the use of sterically hindered N-heterocyclic carbene (NHC) ligands with palladium catalysts can direct coupling reactions to specific positions on the pyridine (B92270) ring, which is a departure from conventional reactivity patterns. nih.gov This ligand-controlled selectivity allows for the installation of various functional groups at one position while retaining the chloride substituent at another for further synthetic manipulation. nih.gov
New methods are continually being developed to functionalize pyridine rings under mild conditions, avoiding the high heat or strong acids traditionally required. acs.org These approaches often involve temporarily interrupting the aromaticity of the pyridine ring to facilitate the addition of functional groups, followed by re-aromatization. acs.org Such strategies expand the toolkit available to chemists for modifying compounds like this compound, enabling the creation of diverse libraries of compounds for various applications. forumias.com The chemoselective metallation of chloropyridines is another powerful technique, taking advantage of the halogen's ortho-directing effect and its reactivity towards nucleophiles to synthesize 2,3-disubstituted pyridines. rsc.org These intermediates can be readily cyclized to form fused polyheterocyclic systems. rsc.org
| Reaction Type | Catalytic System | Typical Nucleophile | Key Feature | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd/IPr (NHC Ligand) | Arylboronic acids | Ligand-controlled C4-selectivity on 2,4-dichloropyridines. | nih.gov |
| Kumada Coupling | Pd/IPr (NHC Ligand) | Grignard reagents (Organomagnesium) | Enables installation of heteroaryl and alkyl groups. | nih.gov |
| Negishi Coupling | Pd/IPr (NHC Ligand) | Organozinc reagents | Effective for introducing various organic fragments with high selectivity. | nih.gov |
| C-4 Selective Coupling | Palladium catalyst | Boronic esters | Synthesis of C-4 coupled pyridines, precursors to fluorescent dyes. | acs.org |
Role in the Development of New Catalysts and Reaction Methodologies
The pyridine nucleus is a well-established ligand in coordination chemistry and catalysis. bcrcp.ac.in The specific substitution pattern of this compound offers multiple coordination sites—the pyridine nitrogen, the amino group, and potentially the chlorine atoms—making it an attractive candidate for the development of novel ligands. By modifying the aminoethoxy side chain or selectively replacing the chlorine atoms, a wide array of ligands with tailored steric and electronic properties can be synthesized.
Recent research has highlighted the use of 3,5-dihalogenated pyridines in novel catalytic systems. For example, iridium complexes containing N-heterocyclic carbene (NHC) and 3,5-dichloropyridine as a substrate have been developed for catalytic polarization transfer from para-hydrogen. nih.gov This methodology dramatically enhances NMR signal intensities, which has significant applications in reaction monitoring and mechanistic studies. nih.gov The efficiency of these catalyst systems relies on the rapid and reversible exchange of the pyridine substrate within the catalyst's coordination sphere. nih.gov
Furthermore, the development of new synthetic methodologies often relies on the unique reactivity of substrates like dichloropyridines. The design of reactions that proceed via redox-neutral pathways or utilize internal oxidants represents a significant advance in sustainable chemistry. researchgate.net For instance, rhodium-catalyzed methods have been developed for synthesizing highly substituted pyridines from α,β-unsaturated oximes and alkynes, where the N-O bond of the oxime acts as an internal oxidant to maintain the catalytic cycle. researchgate.net The principles from these methodologies can be applied to design new reactions utilizing the this compound scaffold, potentially leading to novel catalytic cycles or synthetic transformations.
| Methodology | Catalyst/Reagent | Substrate | Application | Reference |
|---|---|---|---|---|
| Catalytic Polarization Transfer | [IrCl(H)2(NHC)(substrate)2] | 3,5-Dichloropyridine | NMR signal enhancement for reaction monitoring. | nih.gov |
| Ligand-Controlled Cross-Coupling | Pd/IPr | 2,4-Dichloropyridines | Selective synthesis of functionalized pyridines. | nih.gov |
| Redox-Neutral Pyridine Synthesis | [Cp*RhCl2]2-CsOPiv | α,β-Unsaturated oximes and alkynes | Rapid assembly of highly substituted pyridines. | researchgate.net |
Advanced Computational Tools for Rational Design and Prediction
Computational chemistry provides powerful tools for accelerating the discovery and optimization of novel molecules. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling are increasingly used to rationally design derivatives of scaffolds like this compound and to predict their properties. nih.govmdpi.com
Molecular docking and MD simulations can elucidate the binding modes of pyridine derivatives with biological targets, providing insights into the molecular basis of their activity and selectivity. nih.gov For example, such studies on 2-amino-pyridine derivatives designed as ROS1 kinase inhibitors revealed specific binding poses and identified key structural features, like a methoxyl group, that were crucial for selectivity over other kinases. nih.gov These computational approaches can guide the synthetic modification of this compound to enhance its interaction with a specific target, thereby improving potency and selectivity.
QSAR analysis establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. mdpi.com By generating a large number of molecular descriptors that characterize the topology, geometry, and electronic properties of molecules, QSAR models can predict the activity of yet-unsynthesized compounds. researchgate.netnih.gov This predictive capability allows chemists to prioritize the synthesis of the most promising candidates, saving time and resources. For pyridine derivatives, QSAR has been used to model activities such as calcium channel blocking and COX-2 inhibition. researchgate.netnih.gov The application of these in silico methods to derivatives of this compound can streamline the design process for new therapeutic agents or functional materials.
| Computational Method | Objective | Key Insights/Predictions | Reference |
|---|---|---|---|
| Molecular Docking & MD Simulation | Understand binding modes of ROS1 kinase inhibitors. | Identified binding poses and structural features responsible for activity and selectivity. | nih.gov |
| QSAR | Model calcium channel blocker activity of dihydropyridines. | Identified key molecular descriptors correlating with activity. | researchgate.net |
| ReaxFF MD Simulation | Investigate pyrolysis and combustion mechanisms of pyridine. | Revealed initial reaction pathways and key intermediates. | researchgate.net |
| DFT Computations | Analyze reactive sites of imidazo[4,5-b]pyridine derivatives. | Predicted reactivity based on frontier molecular orbitals and electrostatic potential maps. | uctm.edu |
Future Directions in the Exploitation of Aminoethoxy Pyridines in Chemical Biology and Material Science (from a synthetic/molecular design perspective)
The adaptable structure of aminoethoxy pyridines, exemplified by this compound, opens up exciting avenues in chemical biology and material science. The synthetic handles provided by the amino group and the two chlorine atoms allow for the rational design of molecules with tailored functions.
In chemical biology, the scaffold can be elaborated to create molecular probes, imaging agents, and bioactive molecules. The primary amine of the aminoethoxy side chain is a convenient point for conjugation to fluorophores, affinity tags, or other reporter groups. The dichloropyridine core can be functionalized to tune the molecule's photophysical properties or to attach it to specific biological targets. For example, C-2, C-4 diarylated pyridines, synthesized from dichloropyridine precursors, have been shown to possess significant photophysical properties and have been applied as fluorescent dyes for live-cell imaging with good biocompatibility. acs.org Following this design principle, derivatives of this compound could be developed as novel fluorescent probes for studying cellular processes.
In material science, the unique electronic properties and synthetic accessibility of pyridines make them valuable components of functional materials. forumias.com The this compound molecule can be envisioned as a functional monomer. The two chlorine atoms offer sites for polymerization reactions, such as polycondensation or cross-coupling polymerization, to create novel pyridine-based polymers. The aminoethoxy side chain can be used to modulate the polymer's solubility, self-assembly behavior, and material properties. Recent research has focused on synthesizing low-molecular-weight luminogens based on pyridine that exhibit aggregation-induced emission enhancement (AIEE), a phenomenon with applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). beilstein-journals.org By designing appropriate synthetic routes, the this compound core could be incorporated into such AIEE-active molecules, leading to new materials with advanced optical and electronic functions.
Q & A
Q. What are the common synthetic routes for 2-(2-Aminoethoxy)-3,5-dichloropyridine, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or catalytic cross-coupling. For example:
- Nucleophilic substitution : Reacting 3,5-dichloropyridine derivatives with 2-aminoethanol under basic conditions (e.g., KOH/NaOtBu) in polar aprotic solvents like DMF .
- Pd-catalyzed cross-coupling : Using precursors like 3,5-dichloropyridine (CAS 4214-74-8) with aminoethoxy groups in the presence of Pd(OAc)₂ and ligands (e.g., biphenylphosphine) in DME or chlorobenzene .
Key factors : Solvent choice (dichloromethane vs. acetonitrile) and base (NaOtBu vs. KOH) critically affect yields. For instance, chlorobenzene improved regioselectivity in cycloadditions .
Q. Which analytical techniques are most effective for characterizing this compound?
Q. What biological targets are associated with 3,5-dichloropyridine derivatives?
These compounds act as P2X7 receptor antagonists , inhibiting pro-inflammatory cytokines (e.g., IL-1β) in THP-1 cells (IC₅₀ = 1.3–9.2 nM) . They also suppress iNOS/COX-2 expression, suggesting anti-inflammatory applications .
Q. What safety protocols are recommended for handling this compound?
- Storage : Tightly sealed containers in cool, ventilated areas; avoid metal containers due to corrosion risks .
- Reactivity : Incompatible with strong acids (HCl, H₂SO₄), reducing agents (LiAlH₄), and isocyanates. Use non-sparking tools .
- Hazards : Causes severe skin/eye irritation; pulmonary edema risk upon inhalation. Use PPE (gloves, goggles) and fume hoods .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of 3,5-dichloropyridine derivatives?
Q. How do reaction conditions resolve contradictions in regioselectivity during synthesis?
- Cycloadditions : 2,4,6-Triazido-3,5-dichloropyridine reacts with dimethyl acetylenedicarboxylate (DMAD) at 2- and 6-positions but with norbornene at the 4-position. Solvent polarity and steric effects dictate regioselectivity .
- Cross-coupling : Pd catalysts with bulky ligands favor coupling at less hindered positions (e.g., 2-aminoethoxy vs. chlorophenyl groups) .
Q. What challenges arise in scaling up catalytic cross-coupling reactions for this compound?
- Solvent limitations : Dichloromethane and acetonitrile gave <10% yield, while chlorobenzene improved efficiency (32% over two steps) but requires high reflux temperatures .
- Ligand selection : Biphenylphosphine ligands enhance stability but increase costs. Alternative ligands (e.g., XPhos) are under investigation .
Q. What in vivo implications arise from the anti-inflammatory activity of 3,5-dichloropyridine derivatives?
- IL-1β inhibition : Compound 51 (IC₅₀ = 1.3 nM) reduces inflammation in rodent models of arthritis, but pharmacokinetics (e.g., oral bioavailability <20%) require formulation optimization .
- Toxicity : Metabolites like 2-aminoethoxyacetic acid may accumulate in the liver; phase I/II metabolism studies are ongoing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
